[2-(6-Amino-9H-purin-9-yl)ethanol-d4
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Description
“[2-(6-Amino-9H-purin-9-yl)ethanol-d4]” is a stable isotope labelled compound with the molecular formula C7H5D4N5O and a molecular weight of 183.2 . It is a molecule containing adenine and hydroxyethyl groups .
Synthesis Analysis
The preparation of 2-(6-Aminopurin-9-yl)ethanol usually includes the following steps :Molecular Structure Analysis
The molecular structure of “[2-(6-Amino-9H-purin-9-yl)ethanol-d4]” consists of a purine ring (adenine) attached to an ethanol group . The compound has a molecular formula of C7H5D4N5O .Physical And Chemical Properties Analysis
“[2-(6-Amino-9H-purin-9-yl)ethanol-d4]” has a density of 1.7±0.1 g/cm3 . It has a boiling point of 473.2±55.0 °C at 760 mmHg . The compound has a molar refractivity of 45.6±0.5 cm3 . It has 6 H bond acceptors and 3 H bond donors .Scientific Research Applications
Organic Synthesis
The compound is used in the synthesis of various organic compounds. It is used in the synthesis of (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride . The overall yield of the product was 40% out of two steps and after purification by column chromatography and recrystallization .
Molecular and Crystal Structure Studies
The features of the molecular and crystal structure of the compound are studied based on X-ray diffraction studies . This helps in understanding the compound’s properties and behavior in different conditions.
properties
IUPAC Name |
2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQOTZQDXZDBJK-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=NC2=C(N=CN=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(6-Amino-9H-purin-9-yl)ethanol-d4 |
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